2-Mercapto-N-methylbenzamide

説明

Role in Complex Organic Compound Synthesis

2-Mercapto-N-methylbenzamide serves as an essential precursor in the assembly of more intricate organic molecules. Its thiol group is a reactive site that can readily form new bonds, a feature that chemists exploit to build larger molecular frameworks. For instance, it is used in the synthesis of various thioether derivatives. portico.org The compound can be synthesized through methods such as the reduction of 2,2'-disulfanediylbis(N-methylbenzamide) or the reaction of N-Methylsalicylamide with dimethylthiocarbamoyl chloride. chemicalbook.com

Precursor for Pharmaceutical Development

Precursor for Pharmaceutical Development

The application of this compound as an intermediate is particularly significant in the field of pharmaceutical development. It is a component in the synthetic routes of various bioactive molecules, making it a valuable entity in medicinal chemistry research.

A prominent and well-documented application of this compound is its role as a crucial intermediate in the synthesis of Axitinib. lookchem.com Axitinib is a potent and selective tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are involved in tumor growth and angiogenesis. lookchem.comgoogle.com

The synthesis of Axitinib involves coupling this compound with an indazole derivative, specifically 6-iodo-1H-indazole. portico.orggoogle.com This reaction forms a key thioether bond, creating the core structure of the subsequent pharmaceutical ingredient. portico.org Various synthetic strategies have been developed to optimize this coupling reaction to ensure high purity and yield of the final product. google.commdpi.com The use of this specific intermediate is a critical step in the multi-stage process of manufacturing Axitinib. lookchem.comportico.org

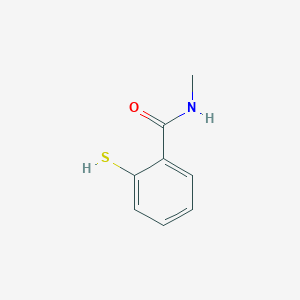

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methyl-2-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOAZNEQRHREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403947 | |

| Record name | 2-MERCAPTO-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20054-45-9 | |

| Record name | 2-MERCAPTO-N-METHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research Domains

Established Synthetic Routes

Established synthetic pathways to this compound are well-documented, offering reliable methods for its preparation in both laboratory and industrial settings.

Thiolation Reactions

Thiolation reactions represent a primary approach for introducing the thiol group onto the benzamide scaffold.

One of the common methods for synthesizing this compound involves the reaction of N-Methylsalicylamide with dimethylthiocarbamoyl chloride. chemicalbook.com This process is a crucial step in converting the hydroxyl group of the salicylamide (B354443) into the desired thiol group.

Table 1: Reagents for Thiolation of N-Methylsalicylamide

| Reagent | Role |

| N-Methylsalicylamide | Starting Material |

| Dimethylthiocarbamoyl chloride | Thiolating Agent |

A widely documented method for producing this compound is the thiolation of 2-Hydroxy-N-methylbenzamide. This synthesis involves reacting 2-Hydroxy-N-methylbenzamide with dimethylaminothioformyl chloride in the presence of a base like triethylenediamine. chemicalbook.com The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

In a specific example of this procedure, 2-hydroxy-N-methylbenzamide is dissolved in tetrahydrofuran, followed by the slow addition of dimethylaminothioformyl chloride and triethylenediamine. chemicalbook.com The reaction is maintained at a controlled temperature of 40°C and monitored by thin-layer chromatography (TLC) until completion. chemicalbook.com Following the reaction, the product is extracted using ethyl acetate (B1210297) and purified water. chemicalbook.com The organic layer is then concentrated under reduced pressure to yield this compound. chemicalbook.com This method has been reported to achieve a high yield of 97.2% with a purity of 99.95% as determined by HPLC. chemicalbook.com

Table 2: Reaction Details for Thiolation of 2-Hydroxy-N-methylbenzamide

| Parameter | Details | Reference |

| Reagents | 2-Hydroxy-N-methylbenzamide (0.2 mol), Dimethylaminothioformyl chloride (0.24 mol), Triethylenediamine (0.28 mol), Tetrahydrofuran (50 mL) | chemicalbook.com |

| Conditions | Temperature controlled at 40°C, reaction monitored via TLC. | chemicalbook.com |

| Workup | Extraction with ethyl acetate and purified water (3:1 v/v), followed by concentration of the organic layer under reduced pressure. | chemicalbook.com |

| Yield | 97.2% | chemicalbook.com |

| Purity (HPLC) | 99.95% | chemicalbook.com |

Reduction-Based Syntheses

Reduction methods provide an alternative pathway to this compound, typically by cleaving a disulfide bond.

The synthesis of this compound can be accomplished through the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide). chemicalbook.com This chemical transformation involves the cleavage of the disulfide bridge to yield two molecules of the desired thiol compound. A common reducing agent employed for this purpose is sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran. chemicalbook.com

Table 3: Synthesis via Reduction

| Starting Material | Reducing Agent | Solvent | Product |

| 2,2'-Disulfanediylbis(N-methylbenzamide) | Sodium borohydride | Tetrahydrofuran | This compound |

Microwave-Assisted Syntheses

Modern synthetic approaches have incorporated microwave irradiation to accelerate the synthesis of various organic compounds, including derivatives related to this compound. researchgate.netnih.gov Microwave-assisted synthesis is recognized for significantly reducing reaction times and often enhancing yields compared to conventional heating methods. nih.gov This technique is considered a more environmentally friendly or "green" approach to synthesis. nih.gov

In the context of producing this compound, microwave-assisted reactions have been reported using catalysts such as Ni(Phen)₂Br₂ and zinc nanopowder. The rapid and efficient heating provided by microwaves can lead to higher reaction rates due to thermal and kinetic effects. nih.gov This method offers a clean, simple, and efficient alternative for producing the target compound. nih.gov

Synthetic Strategies for this compound: A Focus on Catalysis and Optimization

The synthesis of this compound, a key intermediate in the production of pharmaceuticals like the tyrosine kinase inhibitor Axitinib, relies on precise control over catalytic systems and reaction conditions to achieve high yields and purity. chemicalbook.com Methodologies have evolved to include microwave-assisted reactions and scalable base-catalyzed thiolations, each with specific requirements for reagents and environmental parameters.

Chemical Reactivity and Derivatization Studies of 2 Mercapto N Methylbenzamide

Thiol-Mediated Covalent Bond Formation

The chemical behavior of 2-Mercapto-N-methylbenzamide is significantly influenced by its thiol (-SH) group. This functional group is a key participant in thiol-mediated covalent bond formation, a primary mechanism through which the compound interacts with various biological molecules. The mercapto group has the capacity to form covalent bonds with the cysteine residues present in proteins and enzymes. This interaction leads to a modulation of the target protein's function or an alteration in enzyme activity. The formation of these stable covalent linkages can impact a variety of molecular pathways within a cell, including those related to cell signaling and metabolism.

Derivatization for Bioactive Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex, bioactive molecules. Its ability to be chemically modified makes it a valuable precursor in pharmaceutical development. A prominent example of its use in derivatization is in the production of Axitinib, a potent tyrosine kinase inhibitor employed in cancer therapy. In the synthesis of Axitinib, this compound is used as a foundational piece that is further elaborated into the final, complex drug structure. biosynth.com Research has also explored the synthesis of various analogs through substitutions at the benzamide (B126) ring, such as adding halogens or methoxy (B1213986) groups, to create new derivatives with potentially different biological activities.

Condensation Reactions Involving the Mercapto Group

The mercapto group of this compound can undergo condensation reactions with other molecules. A specific example is its reaction with 6-Iodo-1H-indazole. This particular synthesis is facilitated by a copper iodide (CuI) catalyst system, using potassium carbonate as the base. The reaction is enhanced by using ethylene (B1197577) glycol as a solvent, which improves the solubility of the copper catalyst and accelerates the coupling process. The resulting product of this condensation reaction is 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide, which can be isolated from the reaction mixture through filtration and vacuum drying.

Below is a summary of the condensation reaction components:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Role as a Building Block in Complex Chemical Structures

Due to its reactive nature and defined structure, this compound is classified as a valuable building block in synthetic chemistry. biosynth.comchemscene.com It serves as a foundational component for constructing more intricate chemical architectures. Its most notable application as a building block is as an intermediate in the multi-step synthesis of Axitinib. biosynth.com The compound's structure provides a reliable scaffold that can be predictably modified, allowing chemists to build upon it to achieve a target molecule with desired complexity and functionality. This utility makes it a significant component in the field of medicinal chemistry for developing new therapeutic agents.

Coordination Chemistry and Metal Ion Interactions of 2 Mercapto N Methylbenzamide

Ligand Properties of the Thiolate Group

The thiolate group (-S⁻), formed by the deprotonation of the thiol group (-SH) in 2-Mercapto-N-methylbenzamide, is a soft ligand. This characteristic makes it an excellent coordinating agent for soft metal ions. The sulfur atom of the thiolate possesses lone pairs of electrons that can be readily donated to a metal center, forming a strong coordinate covalent bond. This interaction is a key factor in the compound's ability to form stable metal complexes.

Formation of Metal Complexes (e.g., Dioxo-molybdenum(VI) Complexes)

The coordination capabilities of this compound have been demonstrated through the synthesis and characterization of various metal complexes. A notable example is the formation of dioxo-molybdenum(VI) complexes. Current time information in Bangalore, IN. These complexes are synthesized through a ligand substitution reaction where this compound displaces a chloride ligand from a molybdenum precursor. Current time information in Bangalore, IN.

The resulting complexes exhibit a cis-MoO₂ unit, which is confirmed by infrared spectroscopy showing symmetric and asymmetric vibrational modes. Current time information in Bangalore, IN. The presence of intramolecular hydrogen bonding between the amide proton and the thiolate sulfur in some of these complexes can influence the properties of the metal center. Current time information in Bangalore, IN. This is supported by infrared and ¹H NMR spectroscopy. Current time information in Bangalore, IN.

Table 1: Spectroscopic Data for a Dioxo-molybdenum(VI) Complex with this compound Ligand

| Spectroscopic Technique | Characteristic Feature | Observation |

| Infrared (IR) Spectroscopy | cis-MoO₂ symmetric stretch | ~924 cm⁻¹ |

| Infrared (IR) Spectroscopy | cis-MoO₂ asymmetric stretch | ~893 cm⁻¹ |

| ¹H NMR Spectroscopy | Amide N-H proton | Shift indicates hydrogen bonding |

Data is illustrative and based on findings for similar complexes. Current time information in Bangalore, IN.

Application in Metal Ion Sequestration and Removal

The strong affinity of the thiolate group for heavy metal ions suggests that this compound could be a valuable tool for environmental remediation, specifically in the removal of toxic metals from aqueous solutions.

Functionalization of Polymeric Adsorbents for Heavy Metal Removal (e.g., Mercury Ions, Copper Ions)

A promising application of this compound is its use in the functionalization of polymeric adsorbents for the targeted removal of heavy metal ions such as mercury (Hg²⁺) and copper (Cu²⁺). By covalently attaching this compound to a solid polymer support, a highly effective and reusable adsorbent can be created. The thiolate groups on the polymer surface would act as chelating agents, binding strongly to the heavy metal ions and removing them from the water.

While direct studies on polymeric adsorbents functionalized specifically with this compound are not extensively documented, the principle has been successfully demonstrated with other thiol-containing compounds. For instance, silica (B1680970) gel functionalized with mercapto groups has shown high efficiency in removing heavy metals from aqueous solutions. Given the similar reactive group, it is anticipated that a this compound-functionalized polymer would exhibit significant adsorption capacities for ions like mercury and copper.

Table 2: Conceptual Adsorption of Heavy Metals by a Functionalized Polymer

| Heavy Metal Ion | Adsorption Principle | Potential Outcome |

| Mercury (Hg²⁺) | Strong covalent bonding with the thiolate sulfur | High removal efficiency |

| Copper (Cu²⁺) | Chelation involving the thiolate and potentially the amide group | Effective sequestration from solution |

This approach offers a targeted and efficient method for water purification, leveraging the specific chemical properties of this compound.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Mercapto-N-methylbenzamide, offering unambiguous proof of its chemical structure through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

Proton NMR (¹H NMR) for Thiol and Methyl Group Resonances

Proton NMR spectra of this compound provide distinct signals that are characteristic of its specific proton environments. The thiol (-SH) proton typically appears as a singlet at a chemical shift (δ) of approximately 10.2 ppm. The methyl group (N-CH₃) protons also give a characteristic signal, a singlet observed around δ 2.9 ppm. Another source notes the thiol proton resonance to be in the range of δ 3.5–4.0 ppm and the methyl group resonance between δ 2.1–2.3 ppm. The aromatic protons on the benzene (B151609) ring produce a complex multiplet pattern, typically observed between δ 7.23 and δ 7.80 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Thiol (-SH) | 10.2 or 3.5-4.0 |

| N-Methyl (N-CH₃) | 2.9 or 2.1-2.3 |

| Aromatic (Ar-H) | 7.23-7.80 rsc.org |

Carbon-13 NMR (¹³C NMR) for Carbonyl and Aromatic Carbons

The ¹³C NMR spectrum further confirms the molecular structure. The carbonyl carbon (C=O) of the amide group is readily identifiable by its characteristic downfield chemical shift, appearing at approximately δ 178.5 ppm. The carbon atom of the methyl group (N-CH₃) resonates at a much higher field, around δ 26.9 ppm. rsc.org The aromatic carbons of the benzene ring are observed in the region of δ 126.1 to 133.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 178.5 |

| Aromatic (Ar-C) | 126.1-133.4 rsc.org |

| N-Methyl (N-CH₃) | 26.9 rsc.org |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. The compound has a molecular weight of 167.23 g/mol . scbt.com In mass spectrometric analysis, the molecular ion peak [M+H]⁺ is expected at an m/z (mass-to-charge ratio) of approximately 180.2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. A notable feature is the stretching vibration of the thiol (S-H) group, which is typically observed in the region of 2550-2600 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives a strong absorption band around 1643 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the amide can be seen in the range of 3300-3500 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of the reactions involved in its production.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control of this compound. It allows for the separation and quantification of the main compound from any impurities or unreacted starting materials. Purity levels of greater than 95% are commonly reported and can be verified by HPLC analysis. lgcstandards.com In some synthetic procedures, HPLC is used to monitor the reaction until a purity of over 99.95% is achieved. HPLC is also crucial in industrial-scale production, for instance in the synthesis of Axitinib, where it is used to ensure a conversion rate of over 99%.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of synthesizing this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), is the preferred method for identifying and quantifying volatile impurities and byproducts nih.gov.

The synthesis of this compound may involve starting materials, reagents, and solvents that could persist as volatile residues in the final product. For instance, if the N-methylation step involves a reagent like methyl iodide and a solvent such as methanol, trace amounts of these could remain. Furthermore, side-reactions could generate low molecular weight byproducts. To analyze for these, a sample of the crude product is dissolved in a suitable solvent and injected into the GC system. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column nih.gov. As each component elutes from the column, it is detected, and a chromatogram is generated, showing a peak for each unique volatile compound. The retention time (the time it takes for a compound to travel through the column) helps in identification, while the peak area corresponds to its relative amount thenational.academy.

To enhance the volatility of non-volatile or polar functional groups, a process known as derivatization can be employed before GC analysis. This involves a chemical reaction to convert groups like thiols (-SH) or amides into more volatile derivatives, for example, through silylation or alkylation youtube.com.

Table 1: Hypothetical Volatile Byproducts in the Synthesis of this compound and Their GC Analysis

| Compound | Potential Origin | Expected Retention Time | Detection Method |

| Methanol | Residual solvent from reaction or purification | Early | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Methyl Iodide | Excess reagent from methylation step | Early to Mid | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

| Toluene | Residual solvent from reaction or extraction | Mid | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| N-methyl-2-(methylthio)benzamide | Over-methylation side product | Late | Mass Spectrometry (MS) for structural confirmation |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. psu.edu It allows a chemist to qualitatively observe the consumption of reactants and the formation of products over time. libretexts.org In the synthesis of this compound, TLC is used to determine the optimal reaction time and to check for the presence of starting materials in the crude product before purification.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. rjpbcs.com The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. psu.eduyoutube.com

To monitor a reaction, three lanes are typically spotted on a single TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot, corresponding to the more polar this compound product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components. umich.edu

Table 2: Illustrative TLC Monitoring of the Final Step in this compound Synthesis

| Compound | Role | Hypothetical Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) | Observation on TLC Plate |

| Thiosalicylic acid | Starting Material | 0.65 | Spot diminishes in intensity as the reaction proceeds. |

| This compound | Product | 0.40 | Spot appears and grows in intensity over time. |

Computational Chemistry and Molecular Modeling of 2 Mercapto N Methylbenzamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Mercapto-N-methylbenzamide and its derivatives, these calculations provide a basis for predicting their reactivity and stability.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is a key determinant of its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, which can be indicative of greater biological activity. rsc.org

Theoretical calculations for mercapto-benzamide derivatives have been performed using methods like Density Functional Theory (DFT) to determine these electronic properties. nih.govscispace.com For instance, in studies of similar heterocyclic compounds, DFT calculations with basis sets like B3LYP/6-31G+(d,p) have been employed to compute the HOMO and LUMO energies. rsc.orgscispace.com These analyses help in understanding the charge transfer interactions within the molecule. rsc.org The distribution of these frontier molecular orbitals can predict the most probable sites for electrophilic and nucleophilic attacks. rsc.org

Table 1: Theoretical Electronic Properties of a Representative Mercapto-Derivative

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -0.26751 | Electron Donating Ability |

| LUMO Energy | -0.18094 | Electron Accepting Ability |

This table is illustrative and based on data from a representative Schiff base containing a mercapto group, as specific values for this compound were not available in the provided search results. rsc.org

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the interaction between a ligand and a protein receptor, providing insights into the binding affinity and mode of action. nih.govmdpi.com For this compound and its derivatives, docking studies have been instrumental in predicting their potential as inhibitors of various enzymes. nih.govmdpi.com

For example, derivatives of 2-mercaptobenzimidazole (B194830) have been docked against enzymes like α-glucosidase to explore their inhibitory mechanisms. nih.gov The docking results, often expressed as a score, indicate the binding affinity, with lower scores generally suggesting a more stable complex. nih.gov These studies have shown that mercapto-containing compounds can form stable complexes with target proteins, often through hydrogen bonds and other interactions with key amino acid residues in the active site. biorxiv.org

ADMET Property Predictions in Drug Design

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. nih.gov In silico ADMET prediction has become an essential part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.netmdpi.com Various computational models and online tools are available to predict these properties based on the molecular structure. researchgate.netbiorxiv.org

For derivatives of mercapto-containing heterocycles, in silico ADMET studies have been performed to assess their drug-likeness. scispace.com These predictions evaluate parameters such as human intestinal absorption (HIA), plasma protein binding, and potential toxicity. researchgate.netbiorxiv.org While specific ADMET data for this compound is not detailed in the provided results, the general methodology involves using computational tools to screen for molecules with a higher probability of favorable ADMET characteristics. plos.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov This method complements molecular docking by accounting for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. biorxiv.org

MD simulations have been used to study the interaction of mercapto-benzamide inhibitors with targets such as the HIV nucleocapsid protein 7 (NCp7). nih.gov These simulations can elucidate the mechanism of action, for instance, by showing how a prodrug is modified in the biological environment to become an active inhibitor. nih.gov The stability of the ligand-receptor complex and the specific interactions, such as hydrogen bonds and van der Waals forces, can be monitored throughout the simulation, providing a deeper understanding of the binding mode.

In Silico Binding Mode Interpretations

The interpretation of binding modes from computational studies is crucial for structure-based drug design. By analyzing the docked poses and the trajectories from MD simulations, researchers can identify the key interactions that contribute to the binding affinity and selectivity of a ligand.

For mercapto-containing compounds, these interpretations have revealed the importance of the thiol group in interacting with biological targets. researchgate.net For example, in the case of HIV NCp7 inhibitors, the sulfur atom of the mercapto-benzamide was proposed to interact directly with the zinc atom in the protein's zinc finger motifs. nih.gov Similarly, the analysis of binding modes for inhibitors of other enzymes has highlighted the formation of hydrogen bonds with specific amino acid residues within the active site. biorxiv.org These insights are invaluable for optimizing the structure of lead compounds to enhance their potency and selectivity.

Biological Activities and Mechanistic Research of 2 Mercapto N Methylbenzamide

Anticancer Potential

Cytotoxicity against Cancer Cell Lines (e.g., A-549, Bcap-37)

Research has shown that 2-Mercapto-N-methylbenzamide exhibits potential as an anticancer agent, demonstrating effectiveness against various cancer cell lines. Studies have specifically highlighted its cytotoxic effects on A-549, a human lung cancer cell line, and Bcap-37, a human breast cancer cell line. The compound's ability to induce cell death in these lines suggests its potential for development in cancer therapy. Further in vitro studies have confirmed that derivatives of this compound also display significant cytotoxicity against cancer cells, reinforcing its promise as a basis for new anticancer treatments.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | Result |

| A-549 | Lung Cancer | Effective |

| Bcap-37 | Breast Cancer | Effective |

Role in Tyrosine Kinase Inhibition Pathways (Indirect via Axitinib)

This compound plays a crucial indirect role in the inhibition of tyrosine kinase pathways as a key intermediate in the synthesis of Axitinib. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. nih.gov By inhibiting these receptors, Axitinib disrupts angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Therefore, the synthesis of Axitinib from this compound is a vital step in the development of targeted cancer therapies.

Exploration of Related Benzamide (B126) Derivatives as Anticancer Agents

The therapeutic potential of this compound has prompted further research into related benzamide derivatives as anticancer agents. bohrium.comorientjchem.orgnih.govjppres.com

One study focused on novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives, identifying a compound (8b) with significant anti-proliferative activity against RPMI8226 multiple myeloma cells, with an IC50 of 0.12 ± 0.09 μM. bohrium.com This compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. bohrium.com

Another area of research involves 3,4,5-trihydroxy-N-alkyl-benzamide derivatives. orientjchem.org The derivative 3,4,5-trihydroxy-N-hexyl-benzamide showed the most potent anticancer effect on HCT-116 colon cancer cells with an IC50 value of 0.07 µM. orientjchem.org

Furthermore, an imidazolyl benzamide derivative, 4-(1H-imidazol-1-yl)-N-(2-(3-(4-methylbenzyl) ureido) ethyl)benzamide (IMUEB), has demonstrated antitumor activity by inhibiting proliferation and inducing apoptosis in A549 lung cancer cells. nih.gov

Studies on N-(phenylcarbamothioyl)-benzamide derivatives have also yielded promising results. The compounds N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide exhibited cytotoxic activities against MCF-7 breast cancer cells with IC50 values of 0.27 mM and 0.31 mM, respectively. researchgate.net

Table 2: Anticancer Activity of Benzamide Derivatives

| Derivative | Cancer Cell Line | IC50 Value |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (Compound 8b) | RPMI8226 (Multiple Myeloma) | 0.12 ± 0.09 μM |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon Cancer) | 0.07 µM |

| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 (Breast Cancer) | 0.27 mM |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 (Breast Cancer) | 0.31 mM |

Antimicrobial Activities

In addition to its anticancer properties, this compound and its derivatives have demonstrated notable antimicrobial activities. The presence of the mercapto group is a key feature that contributes to its potential as an antimicrobial agent, showing effectiveness against a variety of pathogens. This has led to its investigation for various pharmaceutical applications.

Molecular Mechanisms of Action

Interaction with Thiol Groups in Proteins and Enzymes

The primary mechanism of action for this compound involves its interaction with thiol groups present in proteins and enzymes. The mercapto group (-SH) of the compound can form covalent bonds with the cysteine residues in these biological macromolecules. This interaction leads to a modulation of their activity, which can disrupt various cellular processes, including cell signaling and metabolism. This ability to interact with thiol groups is a fundamental aspect of its biological activity.

Covalent Bonding with Cysteine Residues

The biological activity of this compound is significantly influenced by its ability to form covalent bonds with the cysteine residues of proteins. The thiol (-SH) group within the compound's structure is nucleophilic and can readily interact with the thiol groups of cysteine residues to form disulfide bonds. cymitquimica.com This covalent modification can alter the three-dimensional structure of proteins, thereby modulating their function and enzymatic activity. This mechanism is a key aspect of its biological effects, influencing a variety of cellular processes.

Modulation of Enzyme Activity and Protein Function

The interaction of this compound with proteins, particularly through its thiol group, can lead to the modulation of enzyme activity. By binding to cysteine residues, which may be located at or near the active site of an enzyme, the compound can inhibit or, in some cases, activate the enzyme. This modulation of enzyme function is a primary mechanism through which this compound exerts its biological effects. For instance, it is an important intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy. lookchem.comportico.org Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth and proliferation. By serving as a precursor to a tyrosine kinase inhibitor, this compound contributes to the disruption of these pathways in cancer cells.

Some research has also explored the potential of derivatives of this compound as inhibitors of other enzymes, such as histone deacetylases (HDACs). rsc.org

Impact on Cellular Signaling Pathways and Metabolism

The ability of this compound to interact with proteins and modulate enzyme activity has a direct impact on various cellular signaling pathways and metabolic processes. As an intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, it plays a role in targeting signaling pathways mediated by vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis (the formation of new blood vessels) that supports tumor growth. lookchem.comportico.org

Furthermore, studies on related compounds suggest that the mercapto-benzamide scaffold can influence metabolic pathways. For example, research on a thiazolidinedione-containing benzamide derivative, MK-0767, which is structurally related, has shown that its metabolism involves the opening of the thiazolidinedione ring to form a mercapto derivative. This process, catalyzed by cytochrome P450 enzymes, leads to several S-methylated metabolites, indicating a significant role for methyltransferases in its metabolism. nih.gov This highlights how the chemical properties of the mercapto group can direct the metabolic fate of such compounds and influence cellular processes.

Structure-Activity Relationship (SAR) Studies of Derivatives

Influence of Functional Groups (e.g., Acid and Amide) on Biological Activity

Structure-activity relationship (SAR) studies on derivatives of mercapto-benzamides and related structures have provided insights into how different functional groups influence their biological activity. The presence of both the thiol (-SH) and the amide (-CONH-) functional groups is crucial for the biological activities observed in this class of compounds. cymitquimica.com

The amide group contributes to the molecule's polarity and its ability to form hydrogen bonds, which are important for its solubility and interaction with biological targets. ontosight.ai Modifications to the amide group, such as N-alkylation or N-arylation, can significantly alter the compound's properties and biological activity. For example, in a series of 2-mercaptobenzimidazole (B194830) derivatives, the introduction of various secondary amines via a Mannich reaction led to compounds with significant analgesic activity. jocpr.com

The thiol group is a key pharmacophore, and its modification or replacement can have a profound effect on activity. In a study of mercaptoacetamide-based histone deacetylase (HDAC) inhibitors, the mercaptoacetamide group was found to be a less effective zinc-binding group compared to a hydroxamic acid group in a similar structural context. rsc.org However, the study also showed that a benzamide derivative was more effective in inducing apoptosis in neuroblastoma cells than a mercaptoacetamide derivative, which was non-toxic and induced neuronal differentiation. rsc.org This demonstrates that the interplay between the amide and other functional groups is critical in determining the specific biological outcome.

Furthermore, the substitution pattern on the benzamide ring can also influence activity. In a study on 2-mercaptobenzothiazole (B37678) derivatives, the introduction of substituents at specific positions on the phenyl ring led to enhanced biological activity, while other substitutions resulted in a complete loss of activity. nih.gov

Advanced Applications in Materials Science and Environmental Remediation

Design of Functionalized Materials for Environmental Applications

The presence of the thiol group in 2-Mercapto-N-methylbenzamide makes it an excellent candidate for applications in environmental remediation, particularly for the removal of heavy metal ions from contaminated water sources. The sulfur atom in the thiol group has a high affinity for heavy metals, enabling the design of highly effective adsorbent materials.

Development of Adsorbents for Heavy Metal Ion Removal

A significant area of research has been the development of adsorbents functionalized with this compound for the specific purpose of removing toxic heavy metal ions from industrial wastewater. One of the most notable examples is the synthesis of a novel mesoporous polyvinylamine adsorbent functionalized with this compound, which has shown exceptional efficacy in the removal of mercury ions (Hg(II)).

In a key study, researchers synthesized a mesoporous polyvinylamine (PVAm) resin and subsequently functionalized it with this compound. The resulting adsorbent material exhibited a high capacity for mercury ion removal from industrial wastewater effluent. The functionalization process involves the reaction of the amine groups of the polyvinylamine with the this compound, creating a robust adsorbent with a high density of active sites for metal ion binding.

Detailed Research Findings:

The performance of the this compound functionalized polyvinylamine adsorbent was evaluated based on several parameters. The following table summarizes the key findings from the research:

| Parameter | Finding | Reference |

| Adsorbent | Mesoporous polyvinylamine functionalized with this compound | |

| Target Pollutant | Mercury ions (Hg(II)) | |

| Application | Removal from industrial wastewater effluent | |

| Key Functional Group | Thiol (-SH) group from this compound | |

| Mechanism | High affinity of sulfur for heavy metals, leading to strong chelation |

The research demonstrated that the functionalized adsorbent has a high specific surface area and a porous structure, which facilitates the diffusion of mercury ions to the active binding sites. The thiol groups from the this compound moieties act as powerful chelating agents, forming stable complexes with the mercury ions and effectively removing them from the aqueous solution.

Engineering of Polymer Composites with this compound Derivatives

The versatility of this compound extends to the engineering of advanced polymer composites. By chemically modifying or incorporating this compound into polymer matrices, it is possible to create materials with tailored properties for a range of applications in materials science.

While the primary application highlighted in the literature is for environmental remediation, the chemical functionalities of this compound and its derivatives suggest potential for broader use in polymer composites. The thiol group can participate in various chemical reactions, such as vulcanization or thiol-ene "click" chemistry, which are fundamental processes in polymer science. The amide group can enhance the thermal stability and mechanical properties of polymers through hydrogen bonding.

The development of polymer composites incorporating this compound derivatives could lead to materials with enhanced thermal resistance, improved mechanical strength, and specific functionalities for applications such as sensors, coatings, and advanced membranes. For instance, the ability of the thiol group to bind to metal nanoparticles could be exploited to create polymer-metal nanocomposites with unique optical or electronic properties.

Further research into the synthesis and characterization of polymer composites functionalized with this compound derivatives is a promising avenue for the development of new materials with advanced capabilities.

Research Challenges and Future Directions

Methodological Refinements in Synthesis and Characterization

The synthesis of 2-Mercapto-N-methylbenzamide has been approached through various methods, each with distinct advantages and challenges. A common route involves the reduction of 2,2'-disulfanediylbis(N-methylbenzamide) using sodium tetrahydroborate in a solvent like tetrahydrofuran (B95107). chemicalbook.comchemicalbook.com Another established method is the reaction of N-methylsalicylamide with dimethylthiocarbamoyl chloride. chemicalbook.com

Recent research has focused on optimizing these processes for higher yield, purity, and industrial scalability. For instance, one laboratory-scale method using dimethylthiocarbamoyl chloride (DTC) and triethylenediamine as a base in a tetrahydrofuran (THF) solvent at 40°C has demonstrated a high yield of 97.2% and purity of 99.95%. chemicalbook.com In contrast, a method designed for industrial scale utilizes a base-catalyzed thiolation in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at higher temperatures (80–130°C), highlighting the trade-offs between reaction conditions and scalability.

Table 1: Comparative Analysis of Synthesis Methods for this compound

| Parameter | Thiolation with DTC | Base-Catalyzed Method |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | N-Methyl-2-pyrrolidone (NMP) |

| Base | Triethylenediamine | N,N-Dicyclohexylmethylamine |

| Temperature | 40°C | 80–130°C |

| Reaction Time | Monitored via TLC (≤1 hour) | 2–5 hours |

| Yield | 97.2% | Not explicitly stated |

| Purity | 99.95% (HPLC) | Implied high purity via crystallization |

| Scalability | Laboratory-scale | Industrial-scale |

Data sourced from chemicalbook.com

Future methodological refinements will likely focus on developing greener synthesis routes, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. In characterization, while standard techniques like NMR and IR spectroscopy are used, future work could involve more advanced structural studies, such as X-ray crystallography, to provide definitive conformational data and a deeper understanding of its solid-state properties. nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

The biological activity of this compound is primarily attributed to its thiol (-SH) group. cymitquimica.com The prevailing understanding is that this group interacts with thiol-containing biomolecules, such as cysteine residues in proteins and enzymes. This interaction can lead to the formation of covalent bonds, thereby modulating the activity of key enzymes and altering cellular signaling pathways involved in metabolism and cell proliferation.

Its role as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib underscores its importance in targeting specific enzymes involved in cancer progression. chemicalbook.com The mechanism of related compounds involves binding to the active sites of enzymes like tyrosine kinases, which disrupts the signaling pathways that promote the growth of cancer cells. Beyond its role as a synthetic precursor, derivatives have shown direct cytotoxic effects against cancer cell lines. Studies on similar structures, like 2-mercaptobenzothiazoles, show they can act as potent, mechanism-based inhibitors of a range of enzymes, including monoamine oxidase and heat shock protein 90. nih.gov

However, a detailed molecular-level picture of these interactions for this compound itself is still emerging. Future research must move beyond the general mechanism to identify the specific protein targets and elucidate the precise binding modes. Investigating its inhibitory activities on activated brain cells and cell lines could also open new therapeutic avenues. biosynth.com Advanced proteomics and molecular modeling techniques will be instrumental in mapping its interactome and understanding the downstream effects of its binding on complex biological networks.

Expansion of Applications in Novel Fields

While the primary application of this compound is firmly established in the pharmaceutical industry as a key building block for the anticancer drug Axitinib, its unique chemical properties suggest potential for use in other areas. scbt.com Its inherent biological activity points towards applications in medicinal chemistry beyond its current use, potentially as a scaffold for developing new antimicrobial or anti-inflammatory agents.

A significant and novel application has recently emerged in the field of environmental remediation. Researchers have successfully functionalized a novel mesoporous polyvinylamine composite with this compound to create a highly effective sorbent for removing toxic mercury ions from industrial wastewater. researchgate.netresearcher.life This material demonstrated a high sorption capacity for mercury (Hg2+), with the removal process being spontaneous and efficient. researchgate.net This application represents a major expansion from medicinal chemistry into environmental technology, leveraging the compound's reactive thiol group for capturing heavy metals.

Future exploration could extend to materials science, where the compound could be used to modify polymer surfaces or create new materials with specific functionalities. cymitquimica.com Its potential in agrochemicals, though speculative, also warrants investigation. cymitquimica.com

Table 2: Current and Emerging Applications

| Field | Application | Status |

|---|---|---|

| Pharmaceuticals | Intermediate for Axitinib synthesis | Established |

| Medicinal Chemistry | Potential anticancer & antimicrobial agent | Investigational |

| Environmental Remediation | Sorbent for mercury ion removal from wastewater | Emerging researchgate.netresearcher.life |

| Materials Science | Potential for creating functional materials | Speculative cymitquimica.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Mercapto-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology:

- Step 1: Start with o-phenylenediamine derivatives and thiolating agents (e.g., thiourea or Lawesson’s reagent) under reflux in xylene or toluene .

- Step 2: Introduce the N-methyl group via reductive alkylation using methyl iodide and a reducing agent (e.g., NaBH₄) in methanol .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>95%) .

- Optimization: Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts (e.g., disulfide formation).

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Safety Protocols:

- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .

- Work under fume hoods to prevent inhalation (S22) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Techniques:

- NMR: Confirm thiol (-SH) proton at δ 3.5–4.0 ppm and methyl group resonance (δ 2.1–2.3 ppm) .

- X-ray Crystallography: Use SHELXL for refinement and WinGX for data processing to resolve bond lengths/angles (R-factor < 5%) .

- Mass Spectrometry: Validate molecular ion peak [M+H]⁺ at m/z 180.2 (calculated) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Approach:

- Cross-validate using SHELXD for phase determination and SHELXL for refinement to address twinning or disorder .

- Compare experimental NMR shifts with DFT-calculated values to identify conformational flexibility .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

- Methodology:

- Derivatization: Synthesize analogs with substitutions at the benzamide ring (e.g., halogens, methoxy groups) .

- Bioassays: Test inhibitory activity against target enzymes (e.g., cysteine proteases) using fluorescence-based assays .

- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate electronic properties (HOMO-LUMO) with activity .

Q. How can researchers optimize synthetic routes to minimize disulfide byproducts during this compound synthesis?

- Solutions:

- Use inert atmospheres (N₂/Ar) to suppress oxidation of thiol groups .

- Add radical scavengers (e.g., BHT) or reducing agents (e.g., TCEP) to stabilize intermediates .

- Monitor reaction progress via TLC and isolate intermediates promptly .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing bioactivity data from this compound derivatives?

- Methods:

- Apply dose-response curves (GraphPad Prism) to calculate IC₅₀ values .

- Use ANOVA with post-hoc Tukey tests to compare activity across derivatives .

Q. How should researchers design experiments to study the environmental stability of this compound?

- Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。